molecular formula C8H6N2O B12345436 4aH-1,7-naphthyridin-2-one

4aH-1,7-naphthyridin-2-one

Cat. No.: B12345436
M. Wt: 146.15 g/mol
InChI Key: VLOOHKGABLKNCI-UHFFFAOYSA-N
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Description

4aH-1,7-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-1,7-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or azidotrimethylsilane under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4aH-1,7-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, azidotrimethylsilane, and phosphorus oxychloride (POCl3). Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include various substituted naphthyridines, such as 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives .

Mechanism of Action

The mechanism of action of 4aH-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

4aH-1,7-naphthyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-1,7-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-6H

InChI Key

VLOOHKGABLKNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1C=CN=C2

Origin of Product

United States

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